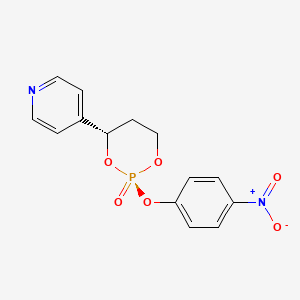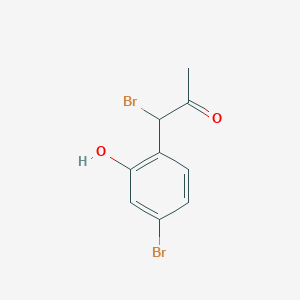
(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide is a complex organic compound that features a unique combination of functional groups, including a nitrophenoxy group, a pyridyl group, and a dioxaphosphinane oxide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrophenol with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to cyclization with a phosphorus-containing reagent, such as phosphorus oxychloride, under controlled conditions to form the dioxaphosphinane ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of (2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: Shares the nitrophenoxy group but lacks the dioxaphosphinane ring.
4-Pyridinecarboxaldehyde: Contains the pyridyl group but lacks the nitrophenoxy and dioxaphosphinane components.
Phosphinane Derivatives: Compounds with similar phosphorus-containing rings but different substituents.
Uniqueness
(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H13N2O6P |
|---|---|
Peso molecular |
336.24 g/mol |
Nombre IUPAC |
(2R,4S)-2-(4-nitrophenoxy)-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C14H13N2O6P/c17-16(18)12-1-3-13(4-2-12)21-23(19)20-10-7-14(22-23)11-5-8-15-9-6-11/h1-6,8-9,14H,7,10H2/t14-,23-/m0/s1 |
Clave InChI |
HKSUSEMODQDQMJ-PSLXWICFSA-N |
SMILES isomérico |
C1CO[P@](=O)(O[C@@H]1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1COP(=O)(OC1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)







![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)



![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
